1-Phenyl-1H-benzoimidazole

Vue d'ensemble

Description

Le 1-Phényl-1H-benzoimidazole est un composé organique aromatique hétérocyclique. Il est constitué d'un cycle benzimidazole fusionné avec un groupe phényle. Ce composé est connu pour sa stabilité et ses diverses applications dans divers domaines, notamment la chimie médicinale, la science des matériaux et la chimie industrielle.

Méthodes De Préparation

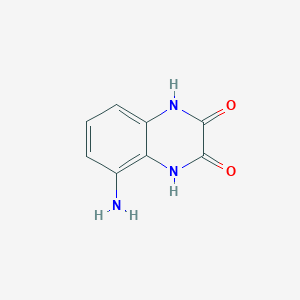

Voies de Synthèse et Conditions de Réaction : Le 1-Phényl-1H-benzoimidazole peut être synthétisé par plusieurs méthodes. Une approche courante implique la condensation de l'o-phénylènediamine avec le benzaldéhyde en présence d'un agent oxydant tel que le métabisulfite de sodium . La réaction se produit généralement dans des conditions douces, et le produit est purifié à l'aide de solvants tels que l'hexane et l'eau.

Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse du 1-Phényl-1H-benzoimidazole utilise souvent une méthode « tout-en-un » facilitée par des catalyseurs au fer. Cette méthode implique la réduction et la cyclisation de la 2-nitro-N-phénylaniline en présence d'un acide organique liquide comme solvant . Ce procédé est efficace, économique et permet d'obtenir des produits de haute pureté.

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-Phényl-1H-benzoimidazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, selon les agents oxydants utilisés.

Réduction : Les réactions de réduction impliquent généralement la conversion des groupes nitro en amines.

Substitution : Le groupe phényle peut subir des réactions de substitution électrophile, conduisant à la formation de divers dérivés substitués.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que la poudre de fer et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure d'aluminium ou le chlorure de fer(III).

Principaux Produits Formés :

Oxydation : Dérivés oxydés avec divers groupes fonctionnels.

Réduction : Dérivés aminés.

Substitution : Dérivés phényliques substitués avec différents groupes fonctionnels.

Applications De Recherche Scientifique

Le 1-Phényl-1H-benzoimidazole a un large éventail d'applications en recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et comme ligand en chimie de coordination.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'Action

Le mécanisme d'action du 1-Phényl-1H-benzoimidazole implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, il agit en inhibant certaines enzymes ou certains récepteurs, ce qui conduit à la perturbation des processus cellulaires dans les cellules cancéreuses . La structure du composé lui permet de se lier efficacement à ces cibles, exerçant ainsi ses effets thérapeutiques.

Mécanisme D'action

The mechanism of action of 1-Phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Le 1-Phényl-1H-benzoimidazole peut être comparé à d'autres composés similaires, tels que :

Benzimidazole : Il lui manque le groupe phényle, ce qui le rend moins polyvalent dans certaines applications.

2-Phénylbenzimidazole : Structure similaire mais avec des motifs de substitution différents, conduisant à des variations de réactivité et d'applications.

Pyrimido[1,2-a]benzimidazoles : Ces composés ont des cycles fusionnés supplémentaires, ce qui peut améliorer leur activité biologique.

Unicité : Le 1-Phényl-1H-benzoimidazole est unique en raison de son motif de substitution spécifique, qui offre un équilibre entre stabilité et réactivité. Cela en fait un composé précieux à la fois en recherche et dans les applications industrielles.

Propriétés

IUPAC Name |

1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMQRWVMWLODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345732 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2622-60-8 | |

| Record name | 1-Phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

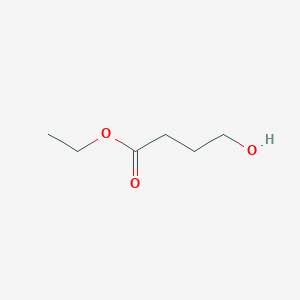

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?

A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]

Q2: What is the role of the blended polymer host in LEDs utilizing a this compound-based iridium complex?

A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.

Q3: What are the potential advantages of using a this compound-based iridium complex in LEDs compared to other materials?

A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that this compound-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)